3,4-Dihydroxypipecolic Acid: Biological Activity and Mechanistic Profile
3,4-Dihydroxypipecolic Acid: Biological Activity and Mechanistic Profile
The following technical guide details the biological activity, mechanism of action, and experimental characterization of 3,4-dihydroxypipecolic acid (3,4-DHPA) .
[1][2]
Executive Summary
3,4-Dihydroxypipecolic acid (3,4-DHPA) is a polyhydroxylated piperidine alkaloid belonging to the class of iminosugars (azasugars). Structurally, it consists of a piperidine ring substituted with a carboxylic acid at the C2 position and hydroxyl groups at C3 and C4. It functions primarily as a glycosidase inhibitor and an immunomodulator .
Unlike its widely studied congener 3,4,5-trihydroxypipecolic acid (a potent
Structural Biology & Stereochemistry
Chemical Identity[3][4][5]
-
IUPAC Name: 3,4-dihydroxy-2-piperidinecarboxylic acid
-
Class: Iminosugar / Polyhydroxylated Alkaloid[1]
-
Core Scaffold: Piperidine (Six-membered nitrogen heterocycle)
-
Key Pharmacophore: The secondary amine (protonated at physiological pH) and the specific spatial arrangement of hydroxyl groups mimic the transition state of pyranose sugars during hydrolysis.
Stereochemical Significance
The biological activity of 3,4-DHPA is strictly governed by its stereochemistry. The molecule mimics specific monosaccharides based on the orientation of its hydroxyl groups:
-
Galactose Mimicry: A cis-3,4-dihydroxy arrangement (often with specific C2 stereochemistry) allows the molecule to mimic the C3 and C4 hydroxyls of D-galactose.
-
Glucose Mimicry: A trans-3,4-dihydroxy arrangement aligns with the equatorial hydroxyls of D-glucose.
Most bioactive synthetic variants are derived from D-glucose or D-glucuronolactone precursors, resulting in specific isomers (e.g.,
Mechanism of Action
Enzymatic Inhibition: Transition State Mimicry
The primary mechanism of 3,4-DHPA is competitive inhibition of glycoside hydrolases.
-
Charge Mimicry: During glycosidic bond hydrolysis, the enzyme stabilizes a positively charged oxocarbenium ion transition state. The cyclic nitrogen of 3,4-DHPA becomes protonated (ammonium ion) at physiological pH, mimicking the charge distribution of this transition state.
-
Topological Mimicry: The hydroxyl groups at C3 and C4 form hydrogen bond networks with the enzyme's active site residues (typically aspartate or glutamate), indistinguishable from the substrate's hydroxyls.
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Affinity Capture: The electrostatic interaction between the protonated nitrogen and the catalytic nucleophile (carboxylate) of the enzyme creates a high-affinity, reversible complex (
often in the micromolar range).
Immunomodulation: The Biphasic Effect
Research indicates a complex immunomodulatory role for 3,4-DHPA, particularly in macrophage activation (e.g., Raw 264.7 cells):
-
Low Concentration (10 µM): Exhibits anti-inflammatory properties.[2] It suppresses the release of pro-inflammatory cytokines (IL-1
, TNF-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> ) induced by lipopolysaccharides (LPS).[1][3] This activity parallels that of 4-epi-fagomine. -
High Concentration (>100 µM): Exhibits pro-inflammatory properties, potentially inducing cytokine release. This biphasic window is critical for therapeutic dosing strategies.
Mechanistic Pathway Diagram
Caption: Mechanistic flow of glycosidase inhibition by 3,4-DHPA via transition state mimicry and its secondary immunomodulatory pathway.
Biological Activity Profile
| Target / Activity | Effect | Potency / Metric | Notes |
| Inhibition | Moderate ( | Activity depends on C3/C4 stereochemistry matching galactose. | |
| Inhibition | Moderate | Selective inhibition observed in specific synthetic isomers.[1][3] | |
| Weak/No Inhibition | High | 3,4-DHPA lacks the equatorial C2-OH required for strong glucose mimicry. | |
| Cytokine Release (IL-1 | Suppression | Active at 10 µM | Anti-inflammatory effect in LPS-stimulated macrophages.[1] |
| Cytokine Release (TNF- | Suppression | Active at 10 µM | Anti-inflammatory effect in LPS-stimulated macrophages. |
| Systemic Acquired Resistance | Induction | Variable | Related 4-hydroxy variants are potent plant SAR signals; 3,4-DHPA activity is less characterized in plants. |
Experimental Protocols
Protocol: Enzymatic Inhibition Assay
This protocol validates the inhibitory constant (
Reagents:
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Enzyme:
-Galactosidase (from E. coli or Aspergillus) -
Substrate:
-Nitrophenyl- -D-galactopyranoside ( NPG) -
Inhibitor: 3,4-DHPA (dissolved in water)
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Stop Solution: Sodium Carbonate (1 M)
Workflow:
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Preparation: Prepare serial dilutions of 3,4-DHPA (0.1 µM to 1000 µM) in phosphate buffer.
-
Pre-incubation: Mix 10 µL of enzyme solution with 10 µL of inhibitor solution. Incubate at 37°C for 10 minutes to allow equilibrium binding.
-
Reaction Initiation: Add 20 µL of
NPG substrate solution (2 mM). -
Incubation: Incubate at 37°C for 20 minutes. The enzyme hydrolyzes
NPG to release -nitrophenol (yellow). -
Termination: Add 100 µL of Stop Solution (
) to quench the reaction and maximize chromophore absorbance. -
Measurement: Read Absorbance at 405 nm using a microplate reader.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate
.
Protocol: LPS-Induced Cytokine Suppression
To verify the anti-inflammatory activity of 3,4-DHPA.[1]
Workflow:
-
Cell Culture: Seed Raw 264.7 macrophage cells in 96-well plates (
cells/well) in DMEM + 10% FBS. -
Treatment: Treat cells with 3,4-DHPA (10 µM) for 1 hour.
-
Stimulation: Add Lipopolysaccharide (LPS, 1 µg/mL) to stimulate cytokine production. Incubate for 24 hours.
-
Harvest: Collect supernatant.
-
Quantification: Measure TNF-
and IL-1 levels using a commercial ELISA kit. -
Control: Compare against LPS-only control (100% inflammation) and Vehicle control (0% inflammation).
Synthesis & Production
Access to 3,4-DHPA is primarily through divergent asymmetric synthesis . A common route involves the Barbier reaction on sugar-derived aldehydes.[1][2][3]
Synthetic Workflow Diagram
Caption: Simplified synthetic route from D-glucose to 3,4-DHPA via stereoselective Barbier allylation.[2][3]
References
-
Divergent Synthesis of 4-epi-Fagomine, 3,4-Dihydroxypipecolic Acid, and a Dihydroxyindolizidine and Their β-Galactosidase Inhibitory and Immunomodulatory Activities. Source: Journal of Organic Chemistry (2013) URL:[4][5][6][Link]
-
Iminosugars as Glycosidase Inhibitors: Nojirimycin and Beyond. Source: Wiley Online Library / Medicinal Research Reviews URL:[Link]
-
Synthesis and biological evaluation of hydroxypipecolic acids. Source: Tetrahedron Letters URL:[7][Link]
-
Pipecolic Acid Derivatives as Signal Molecules in Plant Defense. Source: Plant Physiology URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Syntheses and Glycosidase Inhibitory Activities, and in Silico Docking Studies of Pericosine E Analogs Methoxy-Substituted at C6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 6-Halo-Substituted Pericosine A and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
